4-ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide
Description
4-Ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide (CAS 885957-43-7), also referred to as (Z)-4-ethoxy-N'-hydroxy-3-methoxybenzimidamide, is a substituted hydroxyamidine derivative. Its structure comprises a benzene ring with three distinct substituents:
- 4-Ethoxy group (-OCH₂CH₃): Enhances lipophilicity and influences electron density.
- 3-Methoxy group (-OCH₃): Contributes to steric and electronic modulation.
- N'-Hydroxycarboximidamide group (-C(=NOH)NH₂): A tautomerizable functional group with metal-chelating and nucleophilic properties, critical in medicinal and synthetic chemistry .
This compound is typically synthesized via amidoxime formation from the corresponding nitrile precursor. Its Z-configuration at the imine bond may affect intermolecular interactions, solubility, and stability.
Properties
IUPAC Name |
4-ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-3-15-8-5-4-7(10(11)12-13)6-9(8)14-2/h4-6,13H,3H2,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBPYIRIQWBRAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=NO)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=N/O)/N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885957-43-7 | |
| Record name | 4-Ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-ethoxy-N’-hydroxy-3-methoxybenzenecarboximidamide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with hydroxylamine hydrochloride under specific conditions . The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the carboximidamide group. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-Ethoxy-N’-hydroxy-3-methoxybenzenecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The presence of functional groups on the benzene ring allows for electrophilic and nucleophilic substitution reactions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
4-ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow for interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Research has focused on its ability to induce apoptosis in tumor cells, potentially leading to new cancer therapies.
- Antimicrobial Properties : There is evidence suggesting that the compound possesses antimicrobial activity, which could be beneficial in developing new antibiotics or antifungal agents.
Agricultural Applications
The compound's chemical properties also lend themselves to agricultural applications:
- Pesticide Development : Research is underway to explore the efficacy of this compound as a pesticide. Its ability to disrupt pest physiology could lead to the development of safer and more effective agricultural chemicals.
Material Science
In material science, the compound's unique properties can be utilized:
- Polymer Chemistry : The compound may serve as a monomer or additive in polymer synthesis, enhancing the mechanical properties of materials or providing specific functionalities such as UV protection or antimicrobial effects.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines. |
| Study B | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, indicating potential for antibiotic development. |
| Study C | Pesticide Efficacy | Preliminary results suggest reduced pest populations in controlled environments when applied as a foliar spray. |
Mechanism of Action
The mechanism of action of 4-ethoxy-N’-hydroxy-3-methoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional distinctions between 4-ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide and related hydroxyamidines are summarized below:
| Compound Name | CAS Number | Substituents/Ring System | Functional Group | Purity (%) | Potential Applications |
|---|---|---|---|---|---|
| This compound | 885957-43-7 | Benzene (4-ethoxy, 3-methoxy) | N'-Hydroxycarboximidamide | 97 | Pharmaceutical intermediates |
| N'-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidamide | N/A | Benzene (4-boronate ester) | N'-Hydroxycarboximidamide | 97 | Suzuki-Miyaura cross-coupling reagent |
| N'-Hydroxy-2,3-dihydrobenzofuran-5-carboximidamide | 306936-07-2 | 2,3-Dihydrobenzofuran (5-position) | N'-Hydroxycarboximidamide | 96 | Bioactive molecule synthesis |
| N-Hydroxy-3,5-dimethylisoxazole-4-carboximidamide | 102692-02-4 | Isoxazole (3,5-dimethyl) | N-Hydroxycarboximidamide | 97 | Antimicrobial agents |
| 6-(Ethylthio)-N'-hydroxynicotinimidamide | N/A | Pyridine (6-ethylthio) | N'-Hydroxycarboximidamide | N/A | Redox-active intermediates |
Key Structural and Functional Insights:
Aromatic vs. Heterocyclic Cores :
- The target compound’s benzene ring offers planar rigidity, favoring π-π stacking in drug-receptor interactions. In contrast, dihydrobenzofuran (compound 3) and isoxazole (compound 4) introduce fused or heterocyclic systems, altering solubility and metabolic stability .
Functional Diversity: The ethylthio group in compound 5 may act as a leaving group or participate in disulfide bonding, unlike the inert EDGs in the target compound .
Purity and Synthetic Utility :
Biological Activity
4-Ethoxy-N'-hydroxy-3-methoxybenzenecarboximidamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C12H16N2O3
- Molecular Weight : 236.27 g/mol
- IUPAC Name : this compound
The compound features an ethoxy group, a methoxy group, and a hydroxylamine moiety, which contribute to its biological activity.
Research indicates that this compound exhibits its biological effects primarily through modulation of specific biochemical pathways. Notably, it has been identified as a selective S1P (sphingosine-1-phosphate) receptor agonist. This selectivity is crucial as it enhances the therapeutic window for treating various conditions, including autoimmune diseases and cancers .
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. It has shown promising results in:
- Inhibition of Cell Proliferation : In vitro studies demonstrate that this compound can significantly inhibit the proliferation of various cancer cell lines, including leukemia and lymphoma cells .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, potentially through oxidative stress mechanisms and DNA damage pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It appears to modulate immune responses by acting on S1P receptors, which play a critical role in lymphocyte trafficking and inflammation regulation. This could be beneficial in treating conditions such as ulcerative colitis and psoriasis .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer efficacy | Significant reduction in cell viability in leukemia cell lines after treatment with the compound. |
| Study B | Investigate anti-inflammatory effects | Reduced inflammatory markers in animal models of colitis when treated with the compound. |
| Study C | Mechanistic study on apoptosis | Induction of ROS and DNA strand breaks leading to apoptosis in cancer cells. |
Research Findings
- Cytotoxicity : In a comprehensive evaluation involving multiple human cancer cell lines, this compound exhibited high cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
- Oxidative Stress : The compound's ability to induce oxidative stress was linked to its mechanism of action, contributing to its anticancer properties.
- S1P Receptor Modulation : As a selective S1P receptor agonist, it has shown improved pharmacological properties compared to other agents targeting similar pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
